2-(4-Chlorophenyl)-2'-iodoacetophenone
Description
Significance of Halogenated Acetophenones in Advanced Synthetic Methodologies
Halogenated acetophenones, particularly α-haloketones, are highly valued building blocks in organic synthesis. Their importance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes them versatile precursors for a wide variety of molecular transformations.
α-Haloketones are instrumental in the construction of complex nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which form the core of pharmacologically active compounds. researchgate.netmdpi.com Research has demonstrated that α-chloro, α-bromo, and α-iodo ketones are key intermediates in the synthesis of blockbuster pharmaceutical drugs. researchgate.netmdpi.com The halogen atom serves as an excellent leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in condensations, additions, and other transformations. This bifunctional nature allows for the orchestrated construction of diverse molecular frameworks, including thiazoles, oxazoles, and pyrroles. wikipedia.org The specific halogen—chlorine, bromine, or iodine—can be chosen to fine-tune the reactivity of the α-carbon, providing synthetic chemists with precise control over reaction outcomes.
Historical Context of Iodoacetophenone Chemistry and Related Chlorinated Aromatic Analogues
The chemistry of halogenated aromatics has a rich history intertwined with the development of organic synthesis. Chlorinated aromatic compounds became industrially significant as intermediates in the production of dyes, pesticides (such as DDT), and pharmaceuticals. eurochlor.orgyoutube.comresearchgate.net The direct chlorination of aromatic hydrocarbons, often catalyzed by Lewis acids, was an early and pivotal discovery that enabled the large-scale production of these valuable materials. researchgate.net
The exploration of organoiodine compounds followed a similar trajectory, becoming prominent with the discovery of reactions that harness the unique properties of the carbon-iodine bond. Iodoacetophenones, for instance, are frequently used in modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. chemicalbull.com The C-I bond is sufficiently reactive to participate in oxidative addition to the metal catalyst, a key step in these powerful carbon-carbon bond-forming methodologies. This has made iodo-substituted aromatic ketones, including iodoacetophenone, indispensable intermediates in the synthesis of complex organic molecules. chemimpex.com
Structural Elucidation and Nomenclatural Specificity of 2-(4-Chlorophenyl)-2'-iodoacetophenone
The name this compound precisely defines a complex molecular structure. According to IUPAC nomenclature, the parent molecule is acetophenone (B1666503), also systematically named 1-phenylethanone. quora.comstudy.comvedantu.com
The structure is detailed as follows:
Acetophenone : A core structure consisting of a benzene ring attached to a carbonyl group, which in turn is bonded to a methyl group (C₆H₅COCH₃).
2'-iodo : An iodine atom is substituted on the benzene ring of the acetophenone moiety at the ortho-position (carbon number 2).
2-(4-Chlorophenyl) : The methyl group of the acetophenone (at position 2 of the ethanone chain) is substituted with a phenyl ring, which itself is substituted with a chlorine atom at its para-position (carbon number 4).
The complete structure is therefore an α-aryl substituted acetophenone with two distinct halogen atoms on separate aromatic rings.
Elucidating the precise structure of such a molecule relies on a combination of modern spectroscopic techniques. intertek.commit.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. researchgate.net The number of signals, their chemical shifts, and splitting patterns would confirm the connectivity of the aromatic rings, the methylene group (formerly the methyl group), and the carbonyl carbon. Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be used to definitively establish the through-bond correlations between all atoms.
Mass Spectrometry (MS) : This technique provides the exact molecular weight and elemental composition (via high-resolution mass spectrometry), confirming the molecular formula C₁₄H₁₀ClIO. intertek.com Fragmentation patterns observed in the mass spectrum would offer further clues about the structural components, such as the loss of the chlorophenyl or iodobenzoyl moieties.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. nih.gov A strong absorption band characteristic of a conjugated ketone carbonyl (C=O) stretch would be expected, along with peaks corresponding to C-Cl, C-I, and aromatic C-H and C=C bonds.
| Property | 2'-Iodoacetophenone | 4'-Chloroacetophenone |
|---|---|---|
| CAS Number | 2142-70-3 nih.gov | 99-91-2 sigmaaldrich.com |
| Molecular Formula | C₈H₇IO nih.gov | C₈H₇ClO sigmaaldrich.com |
| Molecular Weight | 246.05 g/mol nih.gov | 154.59 g/mol sigmaaldrich.com |
| Density | 1.72 g/mL at 25 °C chemsrc.com | 1.192 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index (n20/D) | 1.618 chemsrc.com | 1.554 sigmaaldrich.com |
Overview of Research Trajectories for Complex Halogenated Organic Scaffolds
The study of complex halogenated organic molecules like this compound is part of several key research trajectories in modern chemistry. These areas focus on leveraging the unique properties of halogens to create functional molecules with novel applications.
One major area of research is the exploration of halogen bonding . nih.gov This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.orgnih.gov This interaction is highly directional and its strength is tunable (I > Br > Cl > F), making it a powerful tool in drug design, crystal engineering, and the development of supramolecular materials. epa.govtandfonline.comnih.gov The presence of both iodine and chlorine in the target molecule offers potential for complex, multi-point halogen bonding interactions.
Another significant research direction is the development of selective halogenation methods . researchgate.net Introducing halogens at specific positions in a complex molecule is crucial for modulating its biological activity and physicochemical properties. Research focuses on creating new reagents and catalytic systems, including enzymatic approaches, that can install halogen atoms with high precision, even on structurally complex and sensitive substrates.
Furthermore, there is a growing interest in using machine learning and computational models to predict the properties of halogenated compounds . nih.gov These models can assess how halogenation impacts factors like biological activity or metabolic stability, helping to guide the design of new drug candidates and materials. This computational approach challenges older assumptions and allows for a more nuanced understanding of the role halogens play in molecular scaffolds. nih.gov The development of such complex scaffolds also drives innovation in synthetic methodology , pushing chemists to devise new ways to assemble multifunctional molecules efficiently and selectively. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGDCUVNNXURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642303 | |
| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-06-0 | |
| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Chlorophenyl 2 Iodoacetophenone and Its Precursors
Strategies for Regioselective Halogenation of Acetophenone (B1666503) Derivatives and Phenylacetic Acid Analogues
The introduction of halogen atoms at specific positions on aromatic rings is a cornerstone of organic synthesis, enabling further functionalization. The synthesis of 2-(4-Chlorophenyl)-2'-iodoacetophenone necessitates the selective introduction of iodine and chlorine onto two different aromatic moieties.
Iodination Protocols for the Acetophenone Moiety (e.g., N-Iodosuccinimide Mediated Routes)
The regioselective iodination of the acetophenone core is a critical step in the synthesis of the target molecule. N-Iodosuccinimide (NIS) has emerged as a versatile and efficient reagent for the iodination of various aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction is typically performed in the presence of an acid catalyst, which activates the NIS and facilitates the electrophilic substitution on the aromatic ring.
For the synthesis of a 2'-iodoacetophenone precursor, the directing effect of the acetyl group must be considered. While the acetyl group is deactivating and meta-directing, ortho-iodination can be achieved under specific conditions or with appropriate starting materials. One common precursor, 2'-aminoacetophenone, can be converted to 2'-iodoacetophenone via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by treatment with potassium iodide. chemicalbook.com
Alternatively, direct iodination of acetophenone can be influenced by the reaction conditions. The use of NIS in conjunction with a strong acid like trifluoroacetic acid can lead to the regioselective iodination of activated aromatic rings. organic-chemistry.org For less activated systems, harsher conditions or alternative iodinating agents may be necessary.
Table 1: N-Iodosuccinimide Mediated Iodination of Aromatic Compounds
| Substrate | Reagent | Catalyst | Solvent | Yield (%) | Reference |
| Methoxy-substituted aromatics | NIS | Trifluoroacetic acid (catalytic) | Acetonitrile | Excellent | organic-chemistry.org |
| Deactivated aromatics | NIS | Trifluoromethanesulfonic acid | - | Good | organic-chemistry.org |
| Anisoles, anilines, phenols | NIS | Silver(I) triflimide | - | Good | organic-chemistry.org |
Targeted Chlorination of the Phenyl Acetic Acid Fragment
The synthesis of the 4-chlorophenylacetic acid fragment requires the regioselective chlorination of phenylacetic acid. Direct chlorination of phenylacetic acid can lead to a mixture of ortho, meta, and para substituted products, as well as α-chlorination at the benzylic position. researchgate.netresearchgate.net To achieve the desired para-selectivity, it is often more efficient to start with a pre-functionalized precursor, such as 4-chlorotoluene, which can then be oxidized to 4-chlorophenylacetic acid.
However, recent advancements have focused on the development of methods for the direct, regioselective chlorination of phenylacetic acid derivatives. One approach involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent. researchgate.net This method has shown promise for the α-selective chlorination of phenylacetic acid. For ring chlorination, directing group strategies can be employed to favor substitution at a specific position. rsc.org While not directly applicable to achieving para-selectivity on an unsubstituted ring, these methods highlight the ongoing research into controlling regioselectivity in C-H functionalization reactions.
A practical one-step method for the preparation of α-chloroketones from phenylacetic acid derivatives utilizes a magnesium enolate dianion intermediate, which shows selectivity for the carbonyl carbon of chloromethyl carbonyl electrophiles. organic-chemistry.org While this method focuses on α-chlorination, it demonstrates the potential for developing selective transformations of phenylacetic acid.
Sequential Halogenation Approaches for Differentiated Substitution
To synthesize the target molecule, this compound, a sequential halogenation strategy is essential to introduce the different halogen atoms onto the correct aromatic rings. This typically involves the synthesis of the two halogenated precursors, 2-iodoacetophenone and 4-chlorophenylacetic acid, followed by their coupling.
The synthesis of 2'-iodoacetophenone can be achieved from 2-acetylaniline through diazotization followed by reaction with potassium iodide. chemicalbook.com The 4-chlorophenylacetic acid can be prepared from 4-chlorotoluene by oxidation.
An alternative approach would involve the formation of the core 2-phenylacetophenone structure first, followed by sequential halogenation. However, controlling the regioselectivity of halogenating two different phenyl rings in the same molecule would be challenging. The acetyl group on the acetophenone ring is deactivating, while the phenyl group at the alpha position is activating. This difference in electronic properties could potentially be exploited to direct the halogenation to specific rings. For instance, the more activated phenyl ring from the phenylacetic acid moiety might be more susceptible to electrophilic iodination. Subsequent chlorination would then need to be directed to the para position of the other phenyl ring. The development of such a sequential C-H halogenation would require careful selection of halogenating agents and reaction conditions, and may be guided by directing group strategies. rsc.org
Carbon-Carbon Bond Formation Methodologies for the 2-(4-Chlorophenyl)ethyl-Ketone Linkage
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond that links the two aromatic moieties.
Acylation Reactions for Acetophenone Core Assembly
Friedel-Crafts acylation is a classical and widely used method for the synthesis of aryl ketones. alfa-chemistry.com In the context of the target molecule, this could involve the acylation of a suitable benzene derivative with a phenylacetic acid derivative. For example, the reaction of iodobenzene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could potentially form the desired ketone. However, Friedel-Crafts reactions can suffer from issues with regioselectivity, especially with substituted benzenes.
A more controlled approach involves the Fries rearrangement of phenyl phenylacetate derivatives. google.com This method first involves the esterification of a phenol with a phenylacetic acid, followed by a Lewis acid-catalyzed rearrangement to form the 2-phenylacetophenone derivative. This can offer better regiocontrol compared to direct Friedel-Crafts acylation.
Table 2: Comparison of Acylation Methodologies
| Reaction | Description | Advantages | Disadvantages | Reference |
| Friedel-Crafts Acylation | Electrophilic acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid. | Direct formation of C-C bond. | Can have regioselectivity issues; requires stoichiometric amounts of Lewis acid. | alfa-chemistry.com |
| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. | Can provide better regiocontrol. | Indirect method requiring prior ester formation. | google.com |
Alpha-Arylation Strategies for the Phenylacetic Acid Derivative
Modern cross-coupling reactions offer powerful alternatives for the formation of the C-C bond in 2-phenylacetophenone derivatives. Palladium-catalyzed α-arylation of enolates has become a general and useful synthetic method. acs.orgorganic-chemistry.org This reaction involves the coupling of an enolate, generated from a ketone or a carboxylic acid derivative, with an aryl halide.
For the synthesis of this compound, this could involve the reaction of the enolate of 2'-iodoacetophenone with 1-chloro-4-iodobenzene or a similar aryl halide in the presence of a palladium catalyst. Alternatively, the dienolate of 4-chlorophenylacetic acid could be coupled with 1-iodo-2-acetylbenzene. acs.org The choice of substrates and reaction conditions is crucial for achieving high yields and selectivity. The use of sterically hindered and electron-rich phosphine ligands is often key to the success of these couplings.
Table 3: Key Parameters in Palladium-Catalyzed α-Arylation
| Parameter | Description | Common Examples | Reference |
| Palladium Source | The source of the active palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | acs.org |
| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Buchwald-type phosphines (e.g., BrettPhos), N-heterocyclic carbenes | organic-chemistry.org |
| Base | Used to generate the enolate. | KN(SiMe₃)₂, NaOtBu | acs.org |
| Aryl Halide | The electrophilic coupling partner. | Aryl bromides, aryl chlorides, aryl iodides | acs.org |
Green Chemistry Considerations and Scalable Synthesis in the Production of Halogenated Acetophenones
The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical and pharmaceutical industries to minimize environmental impact. ijrpr.comcompoundchem.comrroij.com This involves using safer solvents, reducing energy consumption, employing catalytic over stoichiometric reagents, and designing processes that are inherently safer and produce less waste. compoundchem.com
Green Chemistry in Halogenation:
Traditional halogenation methods often use hazardous reagents like elemental bromine or chlorine. wikipedia.org Green alternatives focus on using safer halogen sources and more environmentally benign reaction conditions.
Alternative Halogen Sources: Protocols have been developed that use sodium halides (e.g., NaBr, NaI) in combination with an oxidant like Oxone® in water, avoiding the need for hazardous halogens and organic solvents. researchgate.net N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also common, safer alternatives for α-halogenation of ketones.
Photocatalysis: Visible-light-mediated reactions have emerged as a powerful green tool for halogenation. nih.govresearchgate.net These reactions can often be performed at room temperature using a photocatalyst, such as an aryl ketone (e.g., benzophenone) or eosin Y, reducing the energy requirements and allowing for high selectivity. nih.govrsc.org For example, aryl ketones can catalyze the chlorination of C-H bonds using NCS under irradiation from a household compact fluorescent lamp. nih.gov
Enzymatic Synthesis: Biocatalysis represents a highly green approach. While specific halogenases for this substrate are not detailed, the enzymatic production of acetophenone itself using transaminases has been explored. This method operates in aqueous media under mild conditions, though challenges like product inhibition may require strategies like in-situ extraction.
Scalable Synthesis:
The ability to scale up a synthesis from the laboratory bench to industrial production is a critical consideration. For α-haloketones, which are important pharmaceutical building blocks, developing safe and efficient scalable processes is essential. researchgate.net
Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scalability and safety, particularly for reactions involving hazardous intermediates. acs.orgnih.govacs.orgamazonaws.com A multistep continuous flow process has been developed for the synthesis of α-halo ketones from N-protected amino acids. acs.orgnih.gov This method often involves the in-situ generation and immediate consumption of hazardous reagents like diazomethane, eliminating the need for their storage and handling. acs.orgnih.govacs.org Such systems can provide excellent yields and high throughput, making them suitable for industrial production. acs.org
Industrial Precursor Synthesis: On an industrial scale, acetophenone precursors are often produced through methods like the Hock process (as a byproduct of phenol and acetone production) or the liquid-phase oxidation of ethylbenzene. nih.gov These large-scale processes are optimized for efficiency and cost.
Reactivity Profiles and Mechanistic Investigations of 2 4 Chlorophenyl 2 Iodoacetophenone
Halogen-Directed Reactivity and Functional Group Transformations
The chemical behavior of 2-(4-Chlorophenyl)-2'-iodoacetophenone is significantly influenced by the two halogen atoms present on its aromatic rings. The iodine and chlorine atoms, with their distinct electronic properties and positions, dictate the molecule's reactivity in various transformations.
The carbon-iodine bond on the acetophenone (B1666503) ring is a primary site for reactivity. Iodine's nature as an excellent leaving group facilitates nucleophilic substitution reactions. The carbonyl group at the ortho position can influence the reaction rate and mechanism. In the broader class of α-haloketones, these substitutions are well-documented, proceeding through mechanisms that can involve direct substitution or addition-elimination pathways. acs.org The reaction of α-haloketones with nucleophiles is a fundamental transformation for creating new carbon-carbon and carbon-heteroatom bonds.
Research on related α-haloketones demonstrates their utility as versatile intermediates. The general reactivity pattern involves the displacement of the halide by a range of nucleophiles. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of 2'-iodoacetophenone serves as a reliable model. sigmaaldrich.com It is used in the synthesis of various derivatives, including indenes and indenols, highlighting the lability of the C-I bond. sigmaaldrich.com
Table 1: Representative Nucleophilic Substitution Reactions on α-Iodoacetophenone Scaffolds
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | α-Amino ketone |
| Alkoxide | R-ONa | α-Alkoxy ketone |
| Thiolate | R-SNa | α-Thio ketone |
| Cyanide | KCN | α-Cyano ketone |
| Azide | NaN₃ | α-Azido ketone |
This table represents generalized reactions for α-iodoacetophenones based on the established reactivity of α-haloketones.
Despite this deactivation, the resonance effect, which donates electron density primarily to the ortho and para positions, makes the chlorine atom an ortho-, para-director for incoming electrophiles. allen.invedantu.comyoutube.comquora.com The inductive effect destabilizes the intermediate carbocation formed during electrophilic substitution, while the resonance effect provides stabilization for attacks at the ortho and para positions. allen.in Therefore, reactivity is controlled by the stronger inductive effect, but the orientation of substitution is dictated by the resonance effect. allen.inyoutube.com This electronic influence extends to other parts of the molecule, affecting the reactivity of the ketone and the iodinated ring.
Ketone Functional Group Transformations
The carbonyl group is another key reactive center in this compound, susceptible to both oxidation and reduction, often with high degrees of chemical and stereochemical control.
Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom attached to the carbonyl carbon that aldehydes possess. libretexts.orglibretexts.orgopenstax.org Their oxidation typically requires strong oxidizing agents and harsh conditions, often leading to the cleavage of carbon-carbon bonds and the formation of a mixture of carboxylic acids. libretexts.orglibretexts.orgstudy.com
A more refined and synthetically useful method for ketone oxidation is the Baeyer-Villiger oxidation. This reaction employs peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.org The mechanism involves the migration of one of the groups attached to the carbonyl carbon. The relative migratory aptitude of these groups is a key factor in determining the product. For a ketone like this compound, the potential migrating groups are the 4-chlorophenyl group and the 2'-iodo-alpha-methyl group. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. The electronic nature of the substituents on the aryl ring can further influence this preference.
Table 2: Predicted Products of Baeyer-Villiger Oxidation
| Migrating Group | Predicted Ester Product |
| 4-Chlorophenyl | 2-Iodophenyl 4-chlorobenzoate |
| (2-Iodobenzoyl)methyl | 4-Chlorophenyl (2-iodobenzoyl)acetate |
Based on general migratory aptitude rules (Aryl > Alkyl), the formation of 2-Iodophenyl 4-chlorobenzoate is the more probable outcome.
The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a significant transformation, enabling the synthesis of enantiopure compounds. nih.govwikipedia.org Asymmetric reduction can be achieved using various methods, including biocatalysis with enzymes or whole-cell systems and chemical catalysis with chiral reagents.
Biocatalytic methods, employing alcohol dehydrogenases (ADHs), are highly effective due to their exceptional chemo-, regio-, and stereoselectivity. nih.gov Studies on the reduction of substituted 2-haloacetophenones and 4'-chloroacetophenone have shown that microorganisms and isolated enzymes can produce chiral alcohols with high enantiomeric excess (ee). nih.govnih.govnih.govijstr.org For instance, the reduction of 4'-chloroacetophenone using various plant tissues and fungal isolates has been shown to yield the corresponding alcohol with high conversion rates and enantioselectivity, often exceeding 90% ee. nih.govijstr.org The stereochemical outcome (R or S configuration) can often be controlled by selecting the appropriate biocatalyst. nih.gov
Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts or transfer hydrogenation with chiral transition metal complexes, are also powerful tools for the enantioselective reduction of ketones. wikipedia.orgmdpi.com
Table 3: Representative Stereoselective Reduction of Chloroacetophenones
| Substrate | Catalyst/Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield |
| 4'-Chloroacetophenone | Daucus carota (Carrot) | (S)-alcohol | >98% | ~80% |
| 4'-Chloroacetophenone | Penicillium rubens | (R)-alcohol | >99% | 90% |
| 2-Chloro-4'-chloroacetophenone | TeSADH mutant (I86A) | (R)-alcohol | >99% | Moderate |
| 2-Chloro-4'-fluoroacetophenone | TeSADH mutant (ΔP84/A85G) | (S)-alcohol | >99% | High |
Data compiled from studies on related chloroacetophenone substrates to illustrate typical outcomes. nih.govnih.govijstr.org
Cross-Coupling Reactions Involving this compound as a Substrate
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The structure of this compound offers two potential reaction sites: the C-I bond and the C-Cl bond. In palladium catalysis, the reactivity of aryl halides follows the general trend I > OTf > Br >> Cl. nrochemistry.comharvard.edu This significant difference in reactivity allows for selective coupling at the more reactive carbon-iodine bond while leaving the carbon-chlorine bond intact.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a versatile method for forming biaryl linkages. The reaction of this compound with various aryl boronic acids would selectively yield complex tri-aryl ketone structures. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to give the product. libretexts.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond at the site of the alkene, typically with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comwikipedia.orgorganic-chemistry.org This method would allow for the introduction of an alkynyl moiety onto the acetophenone ring of the substrate.
Table 4: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Chlorophenyl)-2'-phenylacetophenone |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-(4-Chlorophenyl)-2'-(2-phenylethenyl)acetophenone |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(4-Chlorophenyl)-2'-(phenylethynyl)acetophenone |
This table illustrates the expected major products from selective coupling at the C-I bond.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. The aryl iodide in this compound is an excellent electrophilic partner for such transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org For this compound, the reaction would involve the coupling of its 2'-iodoaryl moiety with a boronic acid or ester. The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. musechem.comchemrxiv.orgharvard.edu The presence of the ketone and chlorophenyl groups is generally well-tolerated in Suzuki-Miyaura reactions, making this a robust method for further functionalization. ikm.org.my The relative reactivity of organohalides in this coupling is typically I > OTf > Br >> Cl. wikipedia.org
Stille Coupling: The Stille reaction pairs an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com Organostannanes are advantageous due to their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction of this compound with an appropriate organostannane would selectively occur at the C-I bond, leaving the C-Cl bond intact under typical conditions.
| Reaction | Coupling Partner | General Mechanism | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Oxidative Addition, Transmetalation, Reductive Elimination chemrxiv.org | Requires base, generally non-toxic reagents, wide functional group tolerance. ikm.org.mynobelprize.org |
| Stille | Organotin (Organostannane) | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org | Air and moisture stable reagents, broad scope, but tin reagents are toxic. nrochemistry.comorganic-chemistry.org |
Copper-Catalyzed Coupling Paradigms
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are effective for forming carbon-heteroatom bonds (C-N, C-O, C-S). chim.it The aryl iodide of this compound is a suitable substrate for these transformations.
Research has demonstrated the efficacy of copper complexes in catalyzing the N-arylation of various nitrogen-containing heterocycles with aryl halides. For instance, the coupling of imidazole with 4-iodoacetophenone, a structurally related compound, has been studied to optimize reaction conditions. researchgate.netfrontiersin.org In a model study, the reaction catalyzed by a copper-pincer bis(N-heterocyclic carbene) complex in DMF at 120°C afforded the N-arylated imidazole product. frontiersin.org The choice of base and atmosphere was found to be critical, with Cs₂CO₃ under an air atmosphere providing good yields, suggesting that oxygen can play a role in the catalytic cycle. frontiersin.org These findings suggest that this compound would react similarly with various nucleophiles, such as amines, phenols, and thiols, in the presence of a suitable copper catalyst.
| Catalyst System | Base | Solvent | Temperature (°C) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| Copper-Pincer Complex (3) | Cs₂CO₃ | DMF | 120 | Air | 85 |
| Copper-Pincer Complex (3) | K₂CO₃ | DMF | 120 | Air | 72 |
| Copper-Pincer Complex (3) | Cs₂CO₃ | DMF | 120 | Argon | 65 |
| In-situ catalyst (5) | - | - | RT | - | 63 |
Rhodium-Catalyzed C-H Activation and Annulation Pathways
Rhodium catalysts are particularly effective in directing C-H activation and subsequent annulation reactions to build complex polycyclic structures. rsc.org In molecules like this compound, the ketone's carbonyl group can act as a directing group, facilitating the activation of a proximal C-H bond. nih.govnih.gov
The general mechanism for chelation-assisted C-H activation involves the coordination of the catalyst to a heteroatom (in this case, the carbonyl oxygen), followed by the activation of a nearby C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with a coupling partner, such as an alkyne or alkene, through migratory insertion and reductive elimination to form a new ring system. nih.govnih.gov For this compound, this could involve the activation of the ortho C-H bond of the chlorophenyl ring, leading to annulation pathways that construct fused heterocyclic or carbocyclic frameworks. Rhodium(III) catalysts, in particular, have shown excellent reactivity and selectivity in such transformations. rsc.orgrsc.org These reactions often lead to the construction of complex molecular scaffolds like isoquinolones or indenylamines from simpler precursors. nih.govsemanticscholar.org
Metal-Free Oxidative Coupling Methodologies with Alpha-Iodoacetophenone Intermediates
Recent advancements in organic synthesis have focused on developing metal-free oxidative coupling reactions to promote greener chemistry. frontiersin.org Hypervalent iodine reagents are often employed in these transformations. nih.govnih.gov While this compound itself is an aryl iodide, related alpha-iodoacetophenones can serve as key intermediates in metal-free oxidative coupling processes.
For example, the synthesis of α-ketoesters can be achieved through the oxidative coupling of acetophenones and alcohols promoted by an I₂/TBHP (tert-butyl hydroperoxide) system. Mechanistic studies suggest that this reaction proceeds through the initial formation of an α-iodoacetophenone intermediate. This intermediate then reacts with the alcohol via nucleophilic attack, followed by further oxidation to yield the final α-ketoester product. Control experiments have indicated that this process may involve a radical pathway. This methodology highlights a potential transformation pathway for the acetophenone moiety within the target molecule, independent of the aryl iodide group.
Intramolecular Cyclization and Annulation Reactions Mediated by Halogen and Ketone Functionalities
The bifunctional nature of this compound, containing both an electrophilic aryl iodide and a nucleophilic enolizable ketone, makes it a prime candidate for intramolecular reactions. Such reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting sites within the same molecule. wikipedia.org
Under suitable conditions, such as those employing a transition metal catalyst or radical initiator, the molecule could undergo cyclization. For instance, palladium-catalyzed intramolecular C-H arylation could lead to the formation of a new six-membered ring, resulting in a fused tricyclic system. Similarly, radical-initiated cyclization could occur where a radical generated at the alpha-carbon of the ketone attacks the aryl iodide-bearing ring. The formation of five- and six-membered rings through such pathways is generally favored. wikipedia.org Condensation reactions involving the ketone functionality, similar to those seen with ortho-haloacetophenones, could also lead to the synthesis of halogen-substituted quinolines or other heterocyclic structures. researchgate.net
Derivatization Strategies and Analogue Synthesis Inspired by 2 4 Chlorophenyl 2 Iodoacetophenone
Synthesis of Analogues with Varied Halogenation Patterns on Both Phenyl Rings
The nature and position of halogen atoms on the phenyl rings of 2-phenylacetophenone derivatives can significantly influence their physicochemical and biological properties. Synthetic strategies to access analogues of 2-(4-Chlorophenyl)-2'-iodoacetophenone with different halogenation patterns are crucial for fine-tuning these characteristics.
One common approach involves the use of appropriately substituted starting materials in established synthetic routes for 2-phenylacetophenones. For instance, Friedel-Crafts acylation of a substituted benzene with a substituted phenylacetyl chloride provides a direct method to introduce varied halogen patterns. The choice of Lewis acid catalyst and reaction conditions is critical to prevent unwanted side reactions or isomerization.
Furthermore, direct halogenation of the 2-phenylacetophenone core can be employed, although regioselectivity can be a challenge. The directing effects of the existing substituents (the carbonyl group and the other phenyl ring) will influence the position of the incoming halogen. For example, electrophilic aromatic substitution on the 2'-iodo-phenyl ring would likely be directed to the positions ortho and para to the acetyl group, while substitution on the 4-chlorophenyl ring would be influenced by the chloro substituent.
Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the selective introduction of halogens. For example, a bromo- or iodo-substituted 2-phenylacetophenone can be converted to a fluoro- or chloro-analogue via reactions like the Balz-Schiemann reaction (for fluorination) or by using specific copper or palladium catalysts.
Below is a table summarizing potential synthetic routes to analogues with varied halogenation patterns:
| Target Analogue | Potential Synthetic Strategy | Key Considerations |
| 2-(4-Bromophenyl)-2'-chloroacetophenone | Friedel-Crafts acylation of chlorobenzene with 4-bromophenylacetyl chloride. | Catalyst choice to avoid halogen scrambling. |
| 2-(4-Fluorophenyl)-2'-iodoacetophenone | Suzuki or Stille coupling of a suitable boronic acid/ester or stannane with a halo-substituted precursor. | Catalyst and ligand selection for efficient coupling. |
| 2,4-Dichloro-2'-iodoacetophenone | Direct chlorination of this compound. | Control of reaction conditions to achieve desired regioselectivity. |
Introduction of Diverse Functional Groups via Chemo- and Regioselective Transformations
Beyond altering the halogenation pattern, the introduction of a wide array of functional groups onto the this compound scaffold allows for a broader exploration of its chemical space. The success of these transformations hinges on achieving high chemo- and regioselectivity, targeting specific sites on the molecule while leaving other functional groups intact. nih.govmasterorganicchemistry.com
The carbonyl group is a prime site for derivatization. It can be reduced to a secondary alcohol, which introduces a new chiral center, or converted to an oxime, hydrazone, or other related functionalities. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) will depend on the desired stereochemical outcome and the presence of other reducible groups.
The aromatic rings provide opportunities for electrophilic and nucleophilic substitution reactions. Nitration, for instance, can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization, such as amide or sulfonamide formation. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. libretexts.orgfiveable.me
The carbon-iodine bond at the 2'-position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, with high regioselectivity at the 2'-position.
The following table provides examples of chemo- and regioselective transformations:
| Target Functional Group | Reagents and Conditions | Position of Functionalization |
| Hydroxyl | NaBH4, Methanol | Carbonyl Carbon |
| Nitro | HNO3, H2SO4 | Aromatic Rings (position depends on directing effects) |
| Amino (from nitro) | H2, Pd/C or SnCl2, HCl | Aromatic Rings |
| Aryl/Alkyl (at 2'-position) | Aryl/Alkyl boronic acid, Pd catalyst, base (Suzuki coupling) | 2'-position of the phenyl ring |
| Amino (at 2'-position) | Amine, Pd catalyst, base (Buchwald-Hartwig amination) | 2'-position of the phenyl ring |
Stereoselective Synthesis of Chiral Derivatives of this compound
The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a stereocenter, leading to the formation of chiral derivatives. The control of the stereochemical outcome of this transformation is a key objective in stereoselective synthesis. masterorganicchemistry.comethz.ch
Asymmetric reduction of the ketone can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems employing chiral ligands (e.g., Noyori's ruthenium-BINAP catalysts) can provide high enantioselectivity. ethz.ch The choice of catalyst and reaction conditions is critical for achieving the desired enantiomeric excess (e.e.).
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent reduction step to occur from a specific face of the ketone, thereby controlling the stereochemistry of the newly formed alcohol. The auxiliary can then be removed in a later step.
Enzymatic reductions also offer a powerful method for the stereoselective synthesis of chiral alcohols. Ketoreductases, for example, can exhibit high enantioselectivity and operate under mild reaction conditions.
The table below outlines some strategies for the stereoselective synthesis of chiral derivatives:
| Synthetic Approach | Chiral Source | Expected Outcome |
| Asymmetric Reduction | Chiral Ruthenium-BINAP catalyst and H2 | Enantioenriched secondary alcohol |
| Chiral Reducing Agent | (R)- or (S)-Alpine Borane | Enantioenriched secondary alcohol |
| Enzymatic Reduction | Ketoreductase | Enantioenriched secondary alcohol |
| Chiral Auxiliary | Attachment of a chiral auxiliary, followed by reduction and removal | Diastereoselective formation of the alcohol, leading to an enantioenriched product after auxiliary removal |
Exploration of Poly-Substituted Aromatic Systems Derived from the Compound's Core Structure
The this compound scaffold serves as an excellent starting point for the construction of more complex, poly-substituted aromatic systems. The presence of two distinct halogen atoms at specific positions allows for sequential and regioselective functionalization, enabling the synthesis of highly tailored molecules. libretexts.orgresearchgate.netyoutube.com
Sequential cross-coupling reactions are a powerful strategy in this context. For example, the more reactive carbon-iodine bond can be selectively functionalized first using a palladium-catalyzed reaction, leaving the carbon-chlorine bond intact for a subsequent, different cross-coupling reaction under more forcing conditions or with a different catalyst system. This orthogonal reactivity allows for the controlled introduction of two different substituents at the 2'- and 4-positions.
Furthermore, the synthesized derivatives with newly introduced functional groups can undergo further transformations. For instance, an amino group introduced via Buchwald-Hartwig amination can be diazotized and converted to a variety of other functional groups. An alkyne introduced via Sonogashira coupling can participate in cycloaddition reactions to form heterocyclic rings.
These strategies open up avenues to a vast array of poly-substituted aromatic compounds with diverse substitution patterns and functionalities, which would be difficult to access through direct substitution on a simple benzene ring. The ability to build up molecular complexity in a controlled manner is a key advantage of using a pre-functionalized core structure like this compound.
Future Directions and Emerging Research Avenues for 2 4 Chlorophenyl 2 Iodoacetophenone
Development of Novel Catalytic Systems for Challenging Transformations of the Compound
The reactivity of the α-iodo ketone group in 2-(4-chlorophenyl)-2'-iodoacetophenone makes it a prime candidate for innovative catalytic transformations. While classical nucleophilic substitution is well-established, future research is heading towards more sophisticated catalytic systems that offer enhanced selectivity, efficiency, and the ability to forge complex molecular architectures.
One promising area is the advancement of photoredox catalysis . This approach uses visible light to generate highly reactive radical intermediates under mild conditions. For a compound like this compound, photoredox catalysis could enable direct C-H functionalization or coupling with a wide range of partners that are inaccessible through traditional methods. chemrxiv.org For instance, synergistic merging of photoredox catalysis with organocatalysis can generate enamine-derived radicals from ketones for coupling reactions. nih.govscispace.com This dual-catalysis approach could be adapted to functionalize the α-position of the acetophenone (B1666503) core after the iodo-group has been transformed.
Dual catalytic strategies, which combine two different types of catalysts to work in concert, are also emerging as a powerful tool. For example, combining a palladium catalyst, known for its efficacy in cross-coupling reactions involving aryl halides, with another metal or organocatalyst could allow for sequential or domino reactions at the different halogenated sites of the molecule. This could enable the one-pot synthesis of highly complex structures from a single, versatile starting material.
Furthermore, research into novel metal-catalyzed cross-coupling reactions continues to evolve. While palladium is a workhorse, catalysts based on more abundant and less expensive metals like zinc, copper, or nickel are gaining traction. acs.orgnih.govacs.org Developing zinc-halide or copper-based catalytic systems for the cross-coupling of the α-iodo ketone moiety could offer alternative reactivity and cost-effectiveness. acs.orgnih.gov These systems can facilitate the formation of γ-diketones or other valuable structures by coupling with organometallic reagents like organotin enolates. acs.orgnih.gov
| Catalytic Strategy | Description | Potential Application for the Compound | Key Advantages |
|---|---|---|---|
| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates for bond formation. chemrxiv.org | Coupling of the α-carbon with unconventional partners; arylation reactions. chemrxiv.org | Mild reaction conditions, high functional group tolerance, unique reactivity pathways. chemrxiv.org |
| Dual Catalysis | Employs two distinct catalysts to perform cooperative or sequential transformations in a single pot. | Stepwise, selective functionalization of the α-iodo and aryl-chloro/iodo positions. | Increased molecular complexity from simple precursors, improved step-economy. |
| Base Metal Cross-Coupling | Utilizes earth-abundant metals like Zn, Cu, or Ni for C-C and C-heteroatom bond formation. acs.orgacs.org | Coupling of the α-iodo ketone with various nucleophiles and organometallic reagents. acs.org | Lower cost, reduced toxicity, and potentially novel reactivity compared to precious metals. |
Continuous Flow Chemistry Applications in the Synthesis and Reactions of the Compound
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgrsc.orgnih.gov The synthesis and subsequent reactions of halogenated acetophenones are particularly well-suited for this technology.
The α-iodination of the parent acetophenone is often rapid and exothermic, and flow reactors provide superior heat transfer, minimizing the risk of runaway reactions and the formation of byproducts. rsc.orgresearchgate.net This precise temperature control is crucial for achieving high selectivity in halogenation reactions. rsc.org Furthermore, hazardous or unstable reagents can be generated and consumed in situ, enhancing process safety. rsc.orgresearchgate.net
For the transformations of this compound, flow chemistry enables operations at temperatures and pressures beyond the limits of standard batch reactors, potentially unlocking new reaction pathways. zenodo.org High-pressure and high-temperature conditions can be safely managed in the small volumes of microreactors, accelerating reaction rates and improving yields. researchgate.net Gas-liquid reactions, which can be challenging in batch, are also more efficient in flow systems due to enhanced mass transfer. rsc.org This could be relevant for reactions involving gaseous reagents or byproducts. The integration of multiple reaction steps into a single, continuous sequence is another key advantage, streamlining the synthesis of complex molecules derived from the title compound. nih.govzenodo.org
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis/Reactions |
|---|---|---|
| Safety | Small reactor volumes and superior heat dissipation reduce risks associated with exothermic reactions and hazardous reagents. rsc.org | Safer handling of halogenating agents and control of exothermic α-halogenation steps. rsc.org |
| Process Control | Precise control over temperature, pressure, and residence time. researchgate.net | Improved selectivity and yield by minimizing byproduct formation. rsc.org |
| Scalability | Scaling up is achieved by running the reactor for longer periods or by parallelization, avoiding redevelopment of batch processes. zenodo.org | Facilitates straightforward transition from laboratory-scale synthesis to larger-scale production. |
| Multi-step Synthesis | Multiple reactors can be connected in series to perform sequential transformations without isolating intermediates. nih.gov | Efficient construction of complex derivatives through telescoped reaction sequences. |
Innovative Green Chemistry Approaches for Sustainable Synthesis of Halogenated Acetophenones
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated acetophenones, which traditionally can involve hazardous reagents and solvents, is an area ripe for green innovation.
A key focus is the replacement of hazardous halogenating agents like elemental bromine or chlorine with safer alternatives. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are effective and easier-to-handle reagents for α-halogenation. mdpi.com Research is also exploring catalytic systems that use simple halide salts (e.g., ammonium (B1175870) bromide) in conjunction with an oxidant, reducing the need for elemental halogens. mdpi.com
Solvent choice is another critical aspect of green chemistry. Efforts are being made to replace chlorinated solvents with more benign alternatives. Furthermore, solvent-free reaction conditions, such as grinding reagents together (mechanochemistry), have shown promise for the α-iodination of ketones using reagents like iodine and Oxone®. mdpi.comresearchgate.net This approach can lead to excellent yields while dramatically reducing waste. mdpi.com The use of room temperature ionic liquids has also been investigated as a greener alternative to traditional volatile organic solvents for ketone halogenation. wikipedia.org These strategies not only improve the environmental footprint of the synthesis but can also lead to simpler purification procedures. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Predicting Compound Reactivity and Optimization of Reaction Conditions
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(4-Chlorophenyl)-2'-iodoacetophenone, and how do substituent positions influence reaction outcomes?
- Methodological Answer : The synthesis can be optimized using nucleophilic aromatic substitution or Friedel-Crafts acylation, leveraging the reactivity of iodine and chloro groups. For example, iodination at the ortho position may require directing groups or metal catalysts (e.g., CuI) to enhance regioselectivity . Reaction conditions such as pH (4–6) and solvent polarity (e.g., benzene for extraction) are critical, as seen in analogous difluorophenoxy acetophenone syntheses . Steric hindrance from the 4-chlorophenyl group may necessitate longer reaction times or elevated temperatures.
Q. Which spectroscopic techniques are most reliable for characterizing iodinated acetophenones, and how are spectral artifacts mitigated?
- Methodological Answer :
- NMR : and NMR can identify substitution patterns, but iodine's quadrupolar moment may broaden signals. Use deuterated DMSO or CDCl₃ to enhance resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, but iodine’s isotopic pattern (e.g., 127I/129I) requires careful interpretation to avoid misassignment .
- IR Spectroscopy : Carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) help confirm functional groups, though overlapping peaks may require deconvolution software .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is optimal. Use a gradient elution (e.g., acetonitrile/water) to separate iodinated byproducts. Calibrate against a certified reference standard, and cross-validate with melting point analysis or elemental analysis .
Advanced Research Questions
Q. How do computational models assist in predicting reaction pathways for iodination of 4-chlorophenyl acetophenone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies. For example, iodine’s electrophilic substitution on the acetophenone ring can be modeled to compare meta vs. para selectivity. Solvent effects are incorporated via Polarizable Continuum Models (PCM) . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in crystallographic data refinement for halogenated acetophenones using SHELX?
- Methodological Answer : Discrepancies in thermal parameters or occupancy may arise from disorder in iodine or chlorine atoms. Strategies include:
- Applying restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
- Testing twinning models (e.g., using TWIN/BASF commands) if diffraction patterns suggest pseudo-symmetry .
- Cross-validating with Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
Q. How can researchers address conflicting reactivity data in cross-coupling reactions involving 2'-iodoacetophenone derivatives?
- Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields may stem from competing dehalogenation or steric effects. Systematic optimization includes:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) .
- Monitoring reaction progress via in-situ Raman spectroscopy to detect intermediate species .
- Comparing solvent polarity (DMF vs. THF) to stabilize oxidative addition intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
